4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene 4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1215118-94-7
VCID: VC11784762
InChI: InChI=1S/C11H12ClF3O/c1-7(2)16-10-4-3-8(6-12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
SMILES: CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F
Molecular Formula: C11H12ClF3O
Molecular Weight: 252.66 g/mol

4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene

CAS No.: 1215118-94-7

Cat. No.: VC11784762

Molecular Formula: C11H12ClF3O

Molecular Weight: 252.66 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene - 1215118-94-7

Specification

CAS No. 1215118-94-7
Molecular Formula C11H12ClF3O
Molecular Weight 252.66 g/mol
IUPAC Name 4-(chloromethyl)-1-propan-2-yloxy-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H12ClF3O/c1-7(2)16-10-4-3-8(6-12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
Standard InChI Key SKOIWBPVBTURJZ-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F
Canonical SMILES CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name, 4-(chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene, reflects its substituent positions on the benzene ring:

  • Position 1: Isopropoxy group (-OCH(CH₃)₂)

  • Position 2: Trifluoromethyl group (-CF₃)

  • Position 4: Chloromethyl group (-CH₂Cl)

The molecular formula, C₁₁H₁₂ClF₃O, corresponds to a molecular weight of 252.661 g/mol .

Structural Characterization

The compound’s structure combines electron-donating (isopropoxy) and electron-withdrawing (trifluoromethyl, chloromethyl) groups, creating a polarized aromatic system. This polarization enhances reactivity at the chloromethyl site, facilitating nucleophilic substitution reactions .

PropertyValueSource
CAS Number1215118-94-7
Molecular FormulaC₁₁H₁₂ClF₃O
Molecular Weight252.661 g/mol
Exact Mass252.052872 g/mol

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s boiling point (270.2±40.0 °C) and vapor pressure (0.0±0.5 mmHg at 25°C) suggest limited volatility under ambient conditions. Its logP value of 4.32 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

Hazard StatementPrecautionary Measure
H315: Skin irritationP261: Avoid breathing dust
H319: Eye irritationP305+P351: Rinse eyes
H335: Respiratory irritationP528: Specific treatment

Synthetic Routes and Industrial Preparation

Challenges in Purification

The proximity of substituents with similar boiling points (e.g., ortho/para isomers) complicates isolation. Techniques such as distillation under reduced pressure or chromatographic separation are critical for obtaining high-purity (>97%) material .

Applications in Pharmaceutical and Agrochemical Synthesis

Role as a Synthetic Intermediate

The chloromethyl group’s reactivity enables functionalization into amines, thiols, or azides, making the compound valuable for constructing bioactive molecules. For instance, analogs of this compound have been used in CYP5122A1 inhibitors for antileishmanial drug candidates, demonstrating efficacy against Leishmania donovani with EC₅₀ values in the low micromolar range .

Trifluoromethyl-Containing Agrochemicals

The trifluoromethyl group enhances metabolic stability and membrane permeability in pesticides. Derivatives of this compound could serve as precursors for herbicides or fungicides targeting sterol biosynthesis in plants .

Analytical Characterization Methods

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR would reveal signals for the isopropoxy methyl groups (δ 1.2–1.4 ppm) and chloromethyl protons (δ 4.5–4.7 ppm).

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 252.052872 .

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